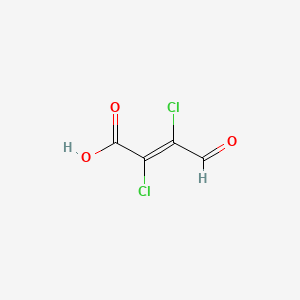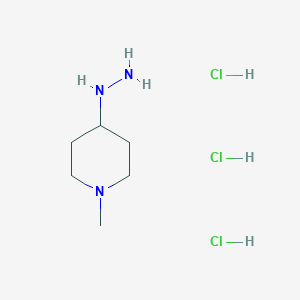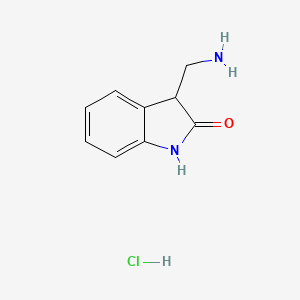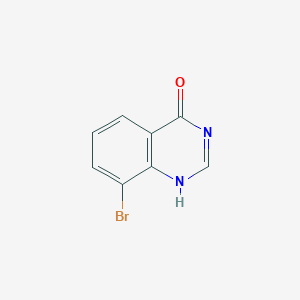
(-)-Catechin gallate
Descripción general
Descripción
El Epigalocatequina Galato es un tipo de catequina, un fenol natural y antioxidante. Es el éster de la epigalocatequina y el ácido gálico y se encuentra principalmente en el té verde. Este compuesto es conocido por sus posibles beneficios para la salud, incluyendo propiedades antiinflamatorias, anticancerígenas y antioxidantes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El Epigalocatequina Galato se puede sintetizar mediante la esterificación de la epigalocatequina con ácido gálico. La reacción típicamente implica el uso de un catalizador como ácido clorhídrico o ácido sulfúrico bajo condiciones de reflujo .
Métodos de Producción Industrial: La producción industrial de Epigalocatequina Galato a menudo implica la extracción de las hojas de té verde. El proceso incluye:
Extracción: Las hojas de té verde se extraen utilizando agua caliente o etanol.
Purificación: El extracto se purifica utilizando técnicas como la cromatografía para aislar el Epigalocatequina Galato.
Secado: El compuesto purificado se seca luego para obtener una forma en polvo.
Tipos de Reacciones:
Reducción: Puede actuar como agente reductor, donando electrones a otras moléculas.
Sustitución: El Epigalocatequina Galato puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Reactivos y Condiciones Comunes:
Oxidación: Oxígeno, enzimas peroxidasas y condiciones de pH ligeramente alcalinas.
Reducción: Agentes reductores como el borohidruro de sodio.
Sustitución: Nucleófilos fuertes como tioles y aminas.
Productos Principales:
Oxidación: Peróxido de hidrógeno, aniones superóxido.
Reducción: Formas reducidas de las moléculas diana.
Sustitución: Derivados de catequina sustituidos.
Aplicaciones Científicas De Investigación
El Epigalocatequina Galato tiene una amplia gama de aplicaciones de investigación científica:
Biología: Se estudia su papel en la modulación de las vías de señalización celular y la expresión genética.
Medicina: Se investiga su potencial en terapia contra el cáncer, salud cardiovascular y neuroprotección
Industria: Se utiliza en las industrias alimentaria y cosmética por sus propiedades antioxidantes.
Mecanismo De Acción
El Epigalocatequina Galato ejerce sus efectos a través de varios mecanismos:
Actividad antioxidante: Elimina los radicales libres y las especies reactivas de oxígeno, previniendo el daño celular.
Efectos antiinflamatorios: Inhibe la producción de citoquinas y enzimas proinflamatorias.
Propiedades anticancerígenas: Modula las vías de señalización celular como EGFR, JAK-STAT y PI3K-AKT-mTOR, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis.
Compuestos Similares:
Epicatequina: Otra catequina que se encuentra en el té verde, con propiedades antioxidantes similares.
Resveratrol: Un estilbeno que se encuentra en las uvas, conocido por sus efectos antioxidantes y antiinflamatorios.
Ácido Ascórbico:
Singularidad del Epigalocatequina Galato:
Mayor Actividad Antioxidante: Se ha demostrado que el Epigalocatequina Galato tiene una mayor actividad antioxidante en comparación con la epicatequina y el resveratrol.
Beneficios Específicos para la Salud: Tiene propiedades anticancerígenas únicas y es más efectivo en la modulación de vías de señalización celular específicas.
El Epigalocatequina Galato destaca por sus potentes propiedades antioxidantes y anticancerígenas, convirtiéndolo en un compuesto valioso en diversas aplicaciones científicas e industriales.
Comparación Con Compuestos Similares
Epicatechin: Another catechin found in green tea, with similar antioxidant properties.
Resveratrol: A stilbene found in grapes, known for its antioxidant and anti-inflammatory effects.
Ascorbic Acid:
Uniqueness of Epigallo Catechin Gallate:
Higher Antioxidant Activity: Epigallo Catechin Gallate has been shown to have higher antioxidant activity compared to epicatechin and resveratrol.
Specific Health Benefits: It has unique anti-cancer properties and is more effective in modulating specific cell signaling pathways.
Epigallo Catechin Gallate stands out due to its potent antioxidant and anti-cancer properties, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHVYAFMTMFKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25615-05-8 | |
| Record name | 3-Galloylcatechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B7853797.png)


![6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl](/img/structure/B7853820.png)



![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B7853860.png)
![(2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol](/img/structure/B7853863.png)


